molecular formula C30H35ClN4O3 B14737155 N-(2-{[(1-Benzyl-1H-pyrrol-2-yl)methyl](cyclopropyl)amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 5966-64-3

N-(2-{[(1-Benzyl-1H-pyrrol-2-yl)methyl](cyclopropyl)amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B14737155
CAS No.: 5966-64-3
M. Wt: 535.1 g/mol
InChI Key: SSYPPJIDVATKGI-UHFFFAOYSA-N
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Description

N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-benzyl-1H-pyrrole, followed by its reaction with cyclopropylamine to form the cyclopropylamino derivative. This intermediate is then coupled with 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a benzylpiperidine moiety.

    (-)-Carvone: A natural compound with similar structural features, used as a bioherbicide.

Uniqueness

N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its combination of a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

CAS No.

5966-64-3

Molecular Formula

C30H35ClN4O3

Molecular Weight

535.1 g/mol

IUPAC Name

N-[2-[(1-benzylpyrrol-2-yl)methyl-cyclopropylamino]-2-oxoethyl]-3-chloro-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C30H35ClN4O3/c31-26-9-4-8-25(20-26)30(37)34(15-14-32-16-18-38-19-17-32)23-29(36)35(27-11-12-27)22-28-10-5-13-33(28)21-24-6-2-1-3-7-24/h1-10,13,20,27H,11-12,14-19,21-23H2

InChI Key

SSYPPJIDVATKGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CN2CC3=CC=CC=C3)C(=O)CN(CCN4CCOCC4)C(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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